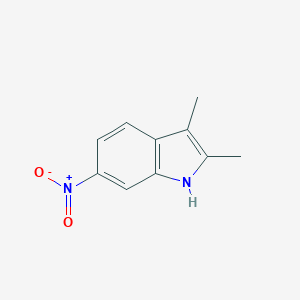

2,3-dimethyl-6-nitro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3-dimethyl-6-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-7(2)11-10-5-8(12(13)14)3-4-9(6)10/h3-5,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQZPUGDUSPXQEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC2=C1C=CC(=C2)[N+](=O)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20160453 | |

| Record name | Indole, 2,3-dimethyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13801-00-8 | |

| Record name | 2,3-Dimethyl-6-nitro-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13801-00-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Indole, 2,3-dimethyl-6-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013801008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethyl-6-nitroindole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88617 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Indole, 2,3-dimethyl-6-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20160453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2,3-dimethyl-6-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Indole Scaffold in Modern Drug Discovery

The indole nucleus stands as one of the most significant heterocyclic scaffolds in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1] Its unique electronic properties and versatile reactivity have made it a privileged structure in the design of novel therapeutic agents.[2] Within this esteemed class of compounds, nitroindoles, and specifically 2,3-dimethyl-6-nitro-1H-indole, represent key intermediates in the synthesis of a diverse array of complex molecules with significant pharmacological potential, particularly in the realm of oncology.[3] This technical guide provides a comprehensive overview of the synthesis, characterization, and potential applications of this compound, offering valuable insights for researchers engaged in drug discovery and development.

I. Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound can be approached through two primary synthetic strategies: the Fischer indole synthesis and the direct nitration of a pre-existing indole scaffold. Each method offers distinct advantages and challenges, and the choice of route often depends on the availability of starting materials and the desired scale of the reaction.

A. The Fischer Indole Synthesis: A Classic Approach to Indole Ring Formation

The Fischer indole synthesis, a cornerstone of heterocyclic chemistry, provides a robust method for the construction of the indole nucleus from a phenylhydrazine and a carbonyl compound.[4][5] In the context of this compound, this would involve the reaction of (4-nitrophenyl)hydrazine with 2-butanone under acidic conditions.

Conceptual Workflow of the Fischer Indole Synthesis

Caption: Fischer indole synthesis of the target compound.

Experimental Protocol: Fischer Indole Synthesis

-

Hydrazone Formation: In a round-bottom flask, dissolve (4-nitrophenyl)hydrazine in a suitable solvent such as ethanol or acetic acid. Add an equimolar amount of 2-butanone to the solution. The mixture is typically stirred at room temperature or gently heated to facilitate the condensation reaction and formation of the corresponding phenylhydrazone.

-

Indolization: To the crude hydrazone, add an acid catalyst. A variety of Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) or Lewis acids (e.g., zinc chloride, boron trifluoride etherate) can be employed.[5][6] The reaction mixture is then heated, often to reflux, to drive the[7][7]-sigmatropic rearrangement, subsequent cyclization, and elimination of ammonia to yield the indole ring.

-

Work-up and Purification: Upon completion of the reaction, the mixture is cooled and neutralized. The crude product is typically extracted with an organic solvent. Purification is achieved through recrystallization from a suitable solvent system, such as ethanol/water.[8]

Causality Behind Experimental Choices: The choice of acid catalyst is critical and can significantly influence the reaction yield and the formation of byproducts.[9] Lewis acids are often favored for their ability to coordinate with the nitrogen atoms, facilitating the key rearrangement step. The selection of the solvent is also important; polar protic solvents can participate in the proton transfer steps of the mechanism.

B. Direct Nitration of 2,3-Dimethylindole: A Regioselective Challenge

An alternative and often more direct route to this compound is the electrophilic nitration of the readily available 2,3-dimethylindole. However, the high electron density of the indole ring makes it susceptible to polysubstitution and oxidation under harsh nitrating conditions.[10] Therefore, careful control of the reaction conditions is paramount to achieve the desired regioselectivity.

Experimental Protocol: Nitration of 2,3-Dimethylindole

-

Preparation of the Nitrating Agent: A solution of acetyl nitrate can be prepared by carefully adding nitric acid to acetic anhydride at a low temperature (typically below 10°C).[10] Alternatively, a mixture of concentrated nitric acid and sulfuric acid can be used.

-

Nitration Reaction: Dissolve 2,3-dimethylindole in a suitable solvent, such as acetic acid or sulfuric acid, and cool the solution to 0-5°C in an ice bath. Slowly add the pre-cooled nitrating agent dropwise to the indole solution while maintaining the low temperature. The reaction is typically stirred for a few hours until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: The reaction is quenched by pouring the mixture over ice and neutralizing with a base (e.g., sodium hydroxide or ammonium hydroxide). The precipitated crude product is collected by filtration, washed with water, and dried. Purification is achieved by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.[8][11]

Causality Behind Experimental Choices: The use of a milder nitrating agent like acetyl nitrate can help to control the exothermicity of the reaction and minimize the formation of undesired byproducts.[10] Performing the reaction at low temperatures is crucial to prevent over-nitration and degradation of the indole ring. The choice of solvent can also influence the regioselectivity of the nitration.

II. Characterization of this compound: A Spectroscopic and Physicochemical Profile

The unambiguous identification and confirmation of the structure of synthesized this compound are achieved through a combination of spectroscopic techniques and physical property measurements.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [8] |

| Molecular Weight | 190.20 g/mol | [8] |

| Melting Point | 141 °C | [8] |

| CAS Number | 13801-00-8 | [8] |

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of this compound.

-

¹H NMR Spectroscopy: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the two methyl groups. A study by Liang et al. (2023) reported the synthesis and ¹H NMR spectrum of this compound in CDCl₃ at 298 K.[3] Based on the structure, the aromatic region should display signals corresponding to the protons at the C4, C5, and C7 positions, with their chemical shifts and coupling patterns influenced by the electron-withdrawing nitro group. The N-H proton will likely appear as a broad singlet, and the two methyl groups at C2 and C3 will each exhibit a singlet.

-

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Ten distinct carbon signals are expected. The carbons attached to the nitro group (C6) and the nitrogen atom of the pyrrole ring (C7a) will be shifted downfield. The methyl carbons will appear at the upfield region of the spectrum.

B. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

-

N-H stretch: A sharp peak in the region of 3300-3500 cm⁻¹.

-

Aromatic C-H stretch: Peaks above 3000 cm⁻¹.

-

Aliphatic C-H stretch: Peaks just below 3000 cm⁻¹.

-

N-O asymmetric and symmetric stretches (nitro group): Strong absorptions around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively.[12]

-

C=C aromatic stretches: Peaks in the 1450-1600 cm⁻¹ region.

C. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For this compound, the mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 190. The fragmentation pattern of indole derivatives often involves the loss of small molecules such as HCN and the cleavage of substituents.[6][13] The presence of the nitro group will likely lead to characteristic fragments resulting from the loss of NO₂ or NO.

Characterization Workflow

Caption: A workflow for the comprehensive characterization of the title compound.

III. Applications in Drug Development: A Versatile Building Block

The this compound scaffold is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of the nitro group offers a versatile handle for further functionalization, such as reduction to an amine, which can then be elaborated into a variety of substituents.

The indole nucleus is a well-established pharmacophore in a wide range of therapeutic areas, including oncology.[10] Numerous indole-containing compounds have been developed as anticancer agents, targeting various cellular pathways.[14] Furthermore, the azaindole framework, a bioisostere of indole, has been successfully utilized in the design of kinase inhibitors.

The this compound scaffold can serve as a starting point for the synthesis of novel kinase inhibitors and other targeted anticancer agents. The methyl groups at the 2 and 3 positions can provide steric bulk and influence the binding affinity and selectivity of the final compound for its biological target. The nitro group at the 6-position can be a key site for modification to explore structure-activity relationships (SAR) and optimize the pharmacological properties of the lead compounds.

IV. Conclusion

This technical guide has provided a comprehensive overview of the synthesis, characterization, and potential applications of this compound. The synthetic routes, including the Fischer indole synthesis and direct nitration, have been discussed in detail, along with the critical experimental parameters that govern their success. The spectroscopic and physicochemical characterization methods necessary for the unambiguous identification of the compound have been outlined. Finally, the significance of this molecule as a versatile intermediate in the development of novel therapeutics, particularly in the field of oncology, has been highlighted. This guide serves as a valuable resource for researchers and scientists working in the dynamic and ever-evolving field of drug discovery.

References

-

Liang, Q., Mondal, P., Li, Q., Maqbool, T., Zhao, C., Jiang, D., Szulczewski, G. J., & Wijeratne, G. B. (2023). Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications. Analytical Chemistry, 95(1), 333–341. [Link]

-

Batcho, A. D., & Leimgruber, W. (1985). Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses, 63, 214. [Link]

- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245.

-

A review on indole as a cardinal scaffold for anticancer drugs development. (2023). Future Journal of Pharmaceutical Sciences, 9(1). [Link]

-

Fischer Indole Synthesis. (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. (2023). RSC Advances, 13(39), 27355-27359. [Link]

-

Efficient Method for the Synthesis of 2,3-dimethyl-1 H-indole using Boron Triflurideetherate as Catalyst. (2017). ResearchGate. [Link]

-

Study of Mass Spectra of Some Indole Derivatives. (2016). Scientific Research Publishing. [Link]

-

New 3H-Indole Synthesis by Fischer's Method. Part I. (2010). Molecules, 15(4), 2535-2544. [Link]

-

The Azaindole Framework in the Design of Kinase Inhibitors. (2016). Molecules, 21(9), 1198. [Link]

-

Mass spectral studies of nitroindole compounds. (2011). Trade Science Inc. [Link]

-

Recrystallization (chemistry). (n.d.). In Wikipedia. Retrieved January 13, 2026, from [Link]

-

A review on indole synthesis from nitroarenes: classical to modern approaches. (2023). Organic & Biomolecular Chemistry, 21(34), 6863-6887. [Link]

-

H-NMR and C-13 NMR Spectral Analysis of Indole Derivatives: Structural Insights and Interpretation. (2025). YouTube. [Link]

-

Indole in the target-based design of anticancer agents: A versatile scaffold with diverse mechanisms. (2018). European Journal of Medicinal Chemistry, 150, 9-29. [Link]

-

This compound. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Ultraviolet and infrared spectra of some aromatic nitro-compounds. (1959). Journal of the Chemical Society (Resumed), 3273-3278. [Link]

-

Bioactive natural compounds from 1H-indole-3-carboxaldhyde. (2017). ResearchGate. [Link]

-

2-(3',3'-Dimethyl-6-nitrospiro(1-benzopyran-2,2'-indol)-1'(3'H)-yl)ethan-1-ol. (n.d.). PubChem. Retrieved January 13, 2026, from [Link]

-

Indole. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

1H-Indole, 2,3-dihydro-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

- US3732245A - Process and intermediates for the preparation of indoles from ortho-nitrotoluenes. (1973).

-

1H-Inden-1-one, 2,3-dihydro-. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

o-Nitroaniline. (n.d.). NIST WebBook. Retrieved January 13, 2026, from [Link]

-

13C NMR studies of substituted 2,3-diphenylindoles. Methyl and nitro derivatives. (1988). Journal of Heterocyclic Chemistry, 25(4), 1271-1275. [Link]

-

Biomedical Importance of Indoles. (2017). Molecules, 22(10), 1702. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232) [hmdb.ca]

- 5. Reagents & Solvents [chem.rochester.edu]

- 6. rsc.org [rsc.org]

- 7. biosynth.com [biosynth.com]

- 8. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 2,3-dimethyl-6-nitro-2H-indazole synthesis - chemicalbook [chemicalbook.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 665. Ultraviolet and infrared spectra of some aromatic nitro-compounds - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. tsijournals.com [tsijournals.com]

- 13. 13C NMR spectroscopy of indole derivatives | Semantic Scholar [semanticscholar.org]

- 14. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

An In-Depth Technical Guide to the Physicochemical Properties of 2,3-dimethyl-6-nitro-1H-indole

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-dimethyl-6-nitro-1H-indole is a heterocyclic aromatic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and materials science. Its indole scaffold is a common motif in numerous biologically active compounds, and the presence of a nitro group, a potent electron-withdrawing functionality, significantly influences its chemical reactivity and potential applications.[1] This guide provides a comprehensive overview of the key physicochemical properties of this compound, offering insights into its synthesis, spectral characteristics, and potential as a research tool.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is paramount for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Formula | C10H10N2O2 | [2] |

| Molecular Weight | 190.2 g/mol | [2] |

| CAS Number | 13801-00-8 | [2] |

| Melting Point | 141 °C | [2] |

| Boiling Point | Predicted: ~540.3 °C at 760 mmHg | [3] (Predicted for a structurally similar compound) |

| Appearance | Crystalline solid | [2] |

| Solubility | Predicted to have high solubility in polar aprotic solvents (e.g., DMSO, DMF), moderate solubility in alcohols (e.g., methanol, ethanol), and low solubility in water and nonpolar solvents (e.g., hexane). | [4] |

| pKa | Predicted to be weakly acidic due to the N-H proton of the indole ring. The exact value is not experimentally determined but is influenced by the electron-withdrawing nitro group. | [5][6] |

Synthesis of this compound

The synthesis of this compound can be approached through established methods for indole ring formation. Two prominent and versatile methods are the Fischer indole synthesis and the Leimgruber-Batcho indole synthesis.

Leimgruber-Batcho Indole Synthesis

This method is often preferred due to its high yields and mild reaction conditions.[7] It begins with an o-nitrotoluene derivative, which is converted to an enamine, followed by reductive cyclization to form the indole ring.[7][8]

Caption: Leimgruber-Batcho synthesis workflow.

Experimental Protocol (Leimgruber-Batcho Synthesis):

-

Enamine Formation: To a solution of 2,3-dimethyl-6-nitrotoluene in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine.[7] The mixture is heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9]

-

Isolation of Enamine (Optional): Upon completion, the solvent is removed under reduced pressure. The resulting crude enamine can be purified by recrystallization.

-

Reductive Cyclization: The enamine intermediate is dissolved in a suitable solvent such as ethanol or tetrahydrofuran (THF). A reducing agent, such as Raney nickel and hydrazine hydrate or catalytic hydrogenation with palladium on carbon (Pd/C), is added.[7] The reaction mixture is stirred at room temperature or with gentle heating until the reaction is complete.

-

Work-up and Purification: The reaction mixture is filtered to remove the catalyst. The filtrate is concentrated, and the residue is purified by column chromatography on silica gel to yield this compound.

Fischer Indole Synthesis

A classic method for indole synthesis, the Fischer indole synthesis involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.[10] For the synthesis of this compound, 4-nitrophenylhydrazine and 2-butanone would be the appropriate starting materials.

Caption: Fischer indole synthesis workflow.

Experimental Protocol (Fischer Indole Synthesis):

-

Hydrazone Formation: Equimolar amounts of 4-nitrophenylhydrazine and 2-butanone are dissolved in a suitable solvent, such as ethanol or acetic acid.[2] A catalytic amount of a Brønsted or Lewis acid (e.g., HCl, ZnCl2) is added.[10] The mixture is stirred at room temperature or gently heated until the formation of the phenylhydrazone is complete, as monitored by TLC.

-

Indolization: The reaction mixture containing the phenylhydrazone is then heated to reflux in the presence of the acid catalyst.[2] Polyphosphoric acid (PPA) can also be used as both a catalyst and a solvent for this step.[11]

-

Work-up and Purification: After cooling, the reaction mixture is poured into water and neutralized with a base (e.g., sodium bicarbonate). The precipitated product is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to afford this compound.

Spectral Properties

The spectral properties of this compound are crucial for its identification and characterization.

-

¹H NMR Spectroscopy: The proton nuclear magnetic resonance (¹H NMR) spectrum provides detailed information about the structure of the molecule. For this compound, the spectrum would be expected to show signals corresponding to the aromatic protons on the indole ring, the N-H proton, and the two methyl groups. The chemical shifts and coupling patterns of the aromatic protons are influenced by the positions of the substituents.

-

Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups. Key characteristic peaks for this compound would include:

-

N-H stretch: A peak in the region of 3300-3500 cm⁻¹, characteristic of the indole N-H group.[12]

-

C-H stretches: Aromatic and aliphatic C-H stretching vibrations typically appear around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively.[12]

-

NO₂ stretches: Strong asymmetric and symmetric stretching bands for the nitro group are expected around 1500-1550 cm⁻¹ and 1300-1370 cm⁻¹, respectively.[13]

-

C=C stretches: Aromatic ring C=C stretching vibrations are observed in the 1450-1600 cm⁻¹ region.[12]

-

-

UV-Vis Spectroscopy: The ultraviolet-visible (UV-Vis) spectrum provides information about the electronic transitions within the molecule. The extended conjugation of the indole ring system with the nitro group is expected to result in absorption maxima (λmax) in the UV region. The presence of the nitro group typically causes a bathochromic (red) shift compared to the parent indole.[14][15] For 6-nitroindole, two maxima in the near-UV range (300-400 nm) have been reported.[14]

-

Mass Spectrometry: Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 190. The fragmentation pattern in electron ionization (EI) mass spectrometry would likely involve the loss of the nitro group (NO₂) and subsequent fragmentation of the indole ring.[16][17] This compound has also been utilized as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, where it aids in the ionization of a broad class of analytes.[1]

Reactivity and Potential Applications

The chemical reactivity of this compound is largely dictated by the interplay of the electron-rich indole nucleus and the electron-withdrawing nitro group. The indole ring is susceptible to electrophilic substitution, and the nitro group can undergo reduction to an amino group, which can then be further functionalized.

The broader class of nitroindole derivatives has shown promise in various biological applications.[18] Notably, they have been investigated for their potential as anticancer agents.[19][20] Some indole compounds have been found to modulate key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is often dysregulated in cancer.[1][21][22][23] The specific biological activities of this compound are an active area of research.

Caption: Potential biological targeting of nitroindole derivatives.

Conclusion

This compound is a compound with a rich chemical profile and significant potential for further investigation. This guide has provided a detailed overview of its fundamental physicochemical properties, established synthetic routes with experimental considerations, and a summary of its spectral characteristics. The exploration of its biological activities, particularly in the context of anticancer research, remains a promising avenue for future studies. The information presented herein serves as a valuable resource for researchers and scientists working with this intriguing molecule.

References

-

Leimgruber–Batcho indole synthesis. In: Wikipedia; 2023. Accessed January 12, 2026. [Link]

-

Gribble GW. Leimgruber–Batcho Indole Synthesis. ResearchGate. Published online October 2017. [Link]

- Clark RD, Repke DB. The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES. 1984;22(1):195. doi:10.3987/R-1984-01-0195

-

Fischer indole synthesis. In: Wikipedia; 2023. Accessed January 12, 2026. [Link]

-

Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Published online December 2022. [Link]

-

Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses Procedure. Accessed January 12, 2026. [Link]

-

The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC. Published online June 5, 2022. [Link]

-

FTIR spectra of the compounds 1, 2, 3, and 4. ResearchGate. Accessed January 12, 2026. [Link]

-

Fischer indole synthesis – Knowledge and References. Taylor & Francis. Accessed January 12, 2026. [Link]

-

Novel Nitro-Heterocycles Sugar and Indoles Candidates as Lead Structures Targeting HepG2 and A549 Cancer Cell Lines. ResearchGate. Published online August 9, 2025. [Link]

-

Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. PubMed. Accessed January 12, 2026. [Link]

-

Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. PMC. Accessed January 12, 2026. [Link]

-

(PDF) Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. ResearchGate. Published online August 10, 2025. [Link]

-

FT-IR spectrum of control indole. | Download Scientific Diagram. ResearchGate. Accessed January 12, 2026. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PMC. Accessed January 12, 2026. [Link]

-

2,3-Dimethyl-5-nitro-1H-indole (CAS 21296-94-6) – Thermophysical Properties. Chemcasts. Accessed January 12, 2026. [Link]

-

Mass spectral studies of nitroindole compounds. TSI Journals. Accessed January 12, 2026. [Link]

-

Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids | Request PDF. ResearchGate. Published online August 9, 2025. [Link]

-

In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors. PMC. Accessed January 12, 2026. [Link]

-

Inhibition of PI3K/Akt/mTOR Signaling by Natural Products. PMC. Accessed January 12, 2026. [Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed. Accessed January 12, 2026. [Link]

-

Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. PMC. Accessed January 12, 2026. [Link]

-

Two likely targets for the anti-cancer effect of indole derivatives from cruciferous vegetables: PI3K/Akt/mTOR signalling pathway and the aryl hydrocarbon receptor. UroToday. Published June 12, 2017. Accessed January 12, 2026. [Link]

-

Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. Accessed January 12, 2026. [Link]

-

Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors. PubMed Central. Published May 10, 2024. Accessed January 12, 2026. [Link]

-

Normal Boiling Point Prediction Of Carbocyclic Nitroaromatic. TSI Journals. Accessed January 12, 2026. [Link]

-

Predicting the pKa of Small Molecules. Matthias Rupp. Accessed January 12, 2026. [Link]

-

This compound. PubChem. Accessed January 12, 2026. [Link]

-

Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. III. Diagnostic Ions in Multiple Ring Carbo- and Heterocycles, and Mono-Functional Derivatives. AIP Publishing. Published February 27, 2024. Accessed January 12, 2026. [Link]

-

Prediction of pKa values using the PM6 semiempirical method. PMC. Accessed January 12, 2026. [Link]

-

(PDF) SYNTHESIS, CHARACTERIZATION (FTIR) AND ANTIBACTERIAL TEST OF 3-(2- NITROETHYL) INDOLE. ResearchGate. Accessed January 12, 2026. [Link]

-

2-(3',3'-Dimethyl-6-nitrospiro(1-benzopyran-2,2'-indol)-1'(3'H)-yl)ethan-1-ol. PubChem. Accessed January 12, 2026. [Link]

-

FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer... ResearchGate. Accessed January 12, 2026. [Link]

-

Prediction of pKa values using the PM6 semiempirical method. ResearchGate. Published online May 25, 2016. [Link]

-

Interpreting UV-Vis Spectra. University of Toronto Scarborough. Accessed January 12, 2026. [Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. SpringerLink. Published online December 11, 2021. [Link]

- Synthesis, Spectroscopic Evaluation and Preliminary UV-Vis Titration Study of 1,2-bis[N,N. Accessed January 12, 2026. https://www.researchgate.net/publication/359146180_Synthesis_Spectroscopic_Evaluation_and_Preliminary_UV-Vis_Titration_Study_of_12-bisN'N''-di2-picolyl_ethanediamide_as_a_Potential_Receptor_for_Metal_Ionsanediamide_as_a_Potential_Receptor_for_Metal_Ions

Sources

- 1. Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. Page loading... [wap.guidechem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mrupp.info [mrupp.info]

- 6. Prediction of pKa values using the PM6 semiempirical method - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 11. jk-sci.com [jk-sci.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. utsc.utoronto.ca [utsc.utoronto.ca]

- 16. tsijournals.com [tsijournals.com]

- 17. researchgate.net [researchgate.net]

- 18. Batcho–Leimgruber indole synthesis | Semantic Scholar [semanticscholar.org]

- 19. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro and In Silico Evaluation of Anticancer Activity of New Indole-Based 1,3,4-Oxadiazoles as EGFR and COX-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 23. urotoday.com [urotoday.com]

2,3-dimethyl-6-nitro-1H-indole CAS number and molecular structure

An In-depth Technical Guide to 2,3-dimethyl-6-nitro-1H-indole

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject: this compound (CAS: 13801-00-8) Objective: This document provides a comprehensive technical overview of this compound, including its chemical properties, a detailed synthesis protocol with mechanistic insights, characterization data, and its potential applications in the field of medicinal chemistry and drug discovery.

Executive Summary

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. This compound is a substituted indole derivative whose strategic placement of methyl and nitro functional groups makes it a valuable intermediate for chemical synthesis and a potential scaffold for drug discovery programs. The electron-withdrawing nitro group significantly influences the electronic properties of the indole ring, while the dimethyl substituents provide steric and electronic modifications. This guide details a robust synthetic pathway, outlines key characterization parameters, and discusses the compound's relevance, particularly in the context of developing novel therapeutics.

Chemical Identity and Physicochemical Properties

Correctly identifying a compound is the foundational step for any research endeavor. The key identifiers and physical properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 13801-00-8 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂O₂ | [1][3] |

| Molecular Weight | 190.20 g/mol | [1][3] |

| IUPAC Name | This compound | [3] |

| SMILES | CC1=C(NC2=C1C=CC(=C2)[O-])C | [1] |

| Melting Point | 141 °C | [1] |

Molecular Structure

The structure consists of a bicyclic indole core, with methyl groups at the C2 and C3 positions and a nitro group at the C6 position of the benzene ring.

Molecular structure of this compound.

Synthesis Methodology: The Leimgruber-Batcho Indole Synthesis

For the regioselective synthesis of substituted indoles like this compound, the Leimgruber-Batcho synthesis offers a distinct advantage over methods like direct nitration of 2,3-dimethylindole, which could yield a mixture of isomers.[4] This two-step method begins with an appropriately substituted o-nitrotoluene and provides a high degree of control over the final substitution pattern.[5]

Retrosynthetic Logic

The synthesis disconnects the indole at the N1-C2 and C3-C3a bonds, tracing back to an enamine intermediate. This enamine is formed from the condensation of 1,2-dimethyl-4-nitrobenzene with a formamide acetal. The choice of starting material is critical; the methyl group ortho to the nitro group provides the necessary acidity for the initial condensation step.

Retrosynthetic analysis via the Leimgruber-Batcho pathway.

Experimental Protocol

Step 1: Synthesis of (E)-1-(3,4-dimethyl-2-nitrophenyl)-N,N-dimethylvinylamine (Enamine Formation)

This step involves the condensation of the activated methyl group of 1,2-dimethyl-4-nitrobenzene with N,N-dimethylformamide dimethyl acetal (DMFDMA). The ortho-nitro group activates the adjacent methyl group, facilitating deprotonation and subsequent reaction with the electrophilic DMFDMA.

-

Reagents:

-

1,2-dimethyl-4-nitrobenzene (1.0 eq)

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA) (1.2 eq)

-

N,N-Dimethylformamide (DMF), anhydrous (solvent)

-

-

Procedure:

-

To a solution of 1,2-dimethyl-4-nitrobenzene in anhydrous DMF, add DMFDMA.

-

Heat the reaction mixture under a nitrogen atmosphere at 110-120 °C for 3-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[5]

-

Causality: The high temperature is necessary to drive the condensation and elimination of methanol, which is formed as a byproduct. DMF is an ideal solvent due to its high boiling point and ability to dissolve the reactants.[4]

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure. The resulting crude product, a reddish oil or solid, is the enamine intermediate. It can be purified by recrystallization from methanol or used directly in the next step.[5]

-

Step 2: Synthesis of this compound (Reductive Cyclization)

The enamine intermediate is cyclized via reduction of the nitro group to an amine. The newly formed aniline then undergoes an intramolecular cyclization by attacking the enamine double bond, followed by the elimination of dimethylamine to yield the aromatic indole ring.

-

Reagents:

-

Crude enamine from Step 1 (1.0 eq)

-

Palladium on carbon (10% Pd/C, 5-10 mol%) or Raney Nickel

-

Hydrogen gas (H₂) or a hydrogen transfer agent like ammonium formate

-

Ethyl acetate or Methanol (solvent)

-

-

Procedure:

-

Dissolve the crude enamine in a suitable solvent such as ethyl acetate.

-

Add the Pd/C catalyst to the solution in a flask suitable for hydrogenation.

-

Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically via a balloon or a Parr hydrogenator) with vigorous stirring.

-

Self-Validation: The reaction is monitored by TLC until the starting enamine spot disappears. The reduction of the nitro group and subsequent cyclization is often visually indicated by a color change.

-

Causality: Catalytic hydrogenation is a clean and efficient method for reducing nitro groups to amines under relatively mild conditions, which prevents degradation of the indole product.[6] The palladium surface catalyzes the addition of hydrogen across the nitro group's N-O bonds.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Wash the Celite pad with additional solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude this compound.

-

The final product can be purified by column chromatography on silica gel or by recrystallization.

-

General workflow for the Leimgruber-Batcho synthesis.

Spectroscopic Characterization

Confirming the structure and purity of the synthesized compound is paramount. The following are the expected spectroscopic signatures for this compound.

-

¹H NMR (in CDCl₃ or DMSO-d₆):

-

N-H Proton: A broad singlet typically downfield (~8.0-8.5 ppm in CDCl₃, ~11.0-11.5 ppm in DMSO-d₆).

-

Aromatic Protons: Three protons on the benzene ring. The proton at C7 will appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C4 as a doublet. The exact shifts will be influenced by the nitro group.

-

Methyl Protons: Two sharp singlets, each integrating to 3H, for the methyl groups at C2 and C3. These will likely appear in the range of ~2.2-2.5 ppm.

-

-

¹³C NMR:

-

Expect 10 distinct carbon signals. The carbons attached to the nitro group (C6) and nitrogen atoms will be significantly shifted. The two methyl carbons will appear upfield.

-

-

Mass Spectrometry (MS):

-

The electron impact (EI) or electrospray ionization (ESI) mass spectrum should show a prominent molecular ion peak [M]⁺ or protonated molecular ion peak [M+H]⁺ at m/z ≈ 190.

-

-

Infrared (IR) Spectroscopy:

-

N-H Stretch: A characteristic sharp peak around 3300-3400 cm⁻¹.

-

C-H Stretches: Aromatic and aliphatic C-H stretches just above and below 3000 cm⁻¹, respectively.

-

N-O Stretches (Nitro Group): Two strong, characteristic absorption bands; an asymmetric stretch around 1500-1530 cm⁻¹ and a symmetric stretch around 1330-1360 cm⁻¹.[7]

-

Applications and Relevance in Drug Development

Nitroindoles are not merely synthetic intermediates; they are recognized as privileged scaffolds in medicinal chemistry. The nitro group can act as a hydrogen bond acceptor and its electron-withdrawing nature modulates the reactivity of the indole ring.

-

Anticancer Research: Several studies have highlighted the potential of nitroindole derivatives as anticancer agents. Specifically, some substituted indoles have been shown to act as binders and stabilizers of G-quadruplex DNA structures, which are implicated in the regulation of oncogenes like c-Myc.[8] The planar indole core is well-suited for stacking interactions with the G-quartets.

-

Synthetic Building Block: this compound is a versatile building block. The nitro group can be readily reduced to an amine, providing a synthetic handle for amide coupling, sulfonylation, or other derivatizations to build compound libraries for high-throughput screening.[9]

-

Probe Development: The inherent spectroscopic properties of the indole ring, which can be modulated by the nitro group, make such compounds candidates for the development of fluorescent probes for biological systems.

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and potential applications in drug discovery. Its synthesis is reliably achieved through the Leimgruber-Batcho method, which offers excellent control over regiochemistry. The presence of three distinct functional regions—the reactive indole N-H, the modifiable nitro group, and the stable dimethyl-substituted pyrrole ring—makes it an attractive scaffold for the generation of diverse molecular architectures aimed at various biological targets. This guide provides the foundational knowledge for researchers to synthesize, characterize, and utilize this compound in their scientific pursuits.

References

-

3, 3-dimethyl-6-nitro-2, 3-dihydro-1H-indole, min 97%, 1 gram. Oakwood Chemical.[Link]

-

This compound. PubChem, National Center for Biotechnology Information.[Link]

-

A review on indole synthesis from nitroarenes: classical to modern approaches. Royal Society of Chemistry.[Link]

-

The Leimgruber-Batcho Indole Synthesis. HETEROCYCLES.[Link]

-

Indoles from 2-Methylnitrobenzenes by Condensation with Formamide Acetals followed by Reduction. Organic Syntheses.[Link]

-

2,3-Dimethyl-7-nitro-1H-indole. PubChem, National Center for Biotechnology Information.[Link]

-

2-(3',3'-Dimethyl-6-nitrospiro(1-benzopyran-2,2'-indol)-1'(3'H)-yl)ethan-1-ol. PubChem, National Center for Biotechnology Information.[Link]

-

Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. PubMed Central, National Institutes of Health.[Link]

-

6-Nitro-1H-indole. PubChem, National Center for Biotechnology Information.[Link]

-

Novel 3-chloro-6-nitro-1H-indazole derivatives as promising antileishmanial candidates: synthesis, biological activity, and molecular modelling studies. Journal of Molecular Structure.[Link]

-

Transient spectroscopic characterization of the ring-opening reaction of tetrahydrochromeno[2,3-dimethyl]indole. ResearchGate.[Link]

-

Synthesis and Properties of 2-Amino-6-nitroindoles. ResearchGate.[Link]

-

Nucleophilic Substitution Reaction in Indole Chemistry. ResearchGate.[Link]

Sources

- 1. biosynth.com [biosynth.com]

- 2. 13801-00-8|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | C10H10N2O2 | CID 26279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. A review on indole synthesis from nitroarenes: classical to modern approaches - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00338E [pubs.rsc.org]

- 7. 6-Nitro-1H-indole | C8H6N2O2 | CID 78502 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Spectroscopic Characterization of 2,3-dimethyl-6-nitro-1H-indole: A Technical Guide

Introduction: The Significance of Substituted Indoles in Modern Drug Discovery

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of new therapeutic agents. The compound of interest, 2,3-dimethyl-6-nitro-1H-indole, represents a synthetically important intermediate. The introduction of a nitro group at the 6-position significantly alters the electron density of the indole ring, influencing its reactivity and potential biological activity. Furthermore, the methyl groups at the 2- and 3-positions provide steric and electronic modifications that can fine-tune its interaction with biological targets.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, focusing on Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This document is intended for researchers, scientists, and drug development professionals, offering not just the data itself, but also the underlying principles of data acquisition and interpretation, empowering users to apply these techniques in their own research endeavors.

Molecular Structure and Atom Numbering

A clear understanding of the molecular structure is paramount for the interpretation of spectroscopic data. The structure of this compound with the standard IUPAC numbering is presented below. This numbering scheme will be used throughout this guide for the assignment of spectroscopic signals.

Caption: Molecular structure and atom numbering of this compound.

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

Proton NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

¹H NMR Spectral Data

The experimental ¹H NMR data for this compound, acquired in deuterated chloroform (CDCl₃) at 298 K, is summarized in the table below.[1]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 8.34 | br s | N1-H |

| 8.24 | d | H-7 |

| 8.01 | dd | H-5 |

| 7.48 | d | H-4 |

| 2.46 | s | C2-CH₃ |

| 2.26 | s | C3-CH₃ |

Experimental Protocol for ¹H NMR Data Acquisition

The following protocol outlines a standard procedure for obtaining a high-quality ¹H NMR spectrum of a solid organic compound like this compound.

Objective: To obtain a high-resolution one-dimensional ¹H NMR spectrum.

Materials:

-

This compound (5-10 mg)

-

Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)

-

5 mm NMR tube

-

Pasteur pipette

-

Vortex mixer

Instrumentation:

-

400 MHz (or higher) NMR spectrometer

Procedure:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound and transfer it to a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ containing TMS to the vial.

-

Gently vortex the mixture until the sample is completely dissolved.

-

Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spinner turbine and place it in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity. This is a critical step to ensure sharp spectral lines.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 32 scans, 1-2 second relaxation delay).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons for each resonance.

-

Caption: Experimental workflow for ¹H NMR spectroscopy.

Interpretation of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is consistent with its proposed structure.

-

N-H Proton: The broad singlet at 8.34 ppm is characteristic of an indole N-H proton. Its broadness is due to quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

Aromatic Protons: The aromatic region shows three distinct signals. The downfield shift of these protons compared to unsubstituted indole is due to the electron-withdrawing effect of the nitro group.

-

The doublet at 8.24 ppm is assigned to H-7, which is deshielded by the anisotropic effect of the nitro group.

-

The doublet of doublets at 8.01 ppm corresponds to H-5, which is coupled to both H-4 and H-7 (meta-coupling).

-

The doublet at 7.48 ppm is assigned to H-4.

-

-

Methyl Protons: The two singlets at 2.46 ppm and 2.26 ppm are assigned to the methyl groups at C-2 and C-3, respectively. Their singlet nature indicates no adjacent protons for coupling.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound are presented below. These values are estimated by considering the ¹³C NMR data of 2,3-dimethyl-1H-indole and applying known substituent chemical shift (SCS) effects for a nitro group on a benzene ring.

| Predicted Chemical Shift (δ) ppm | Assignment |

| ~145 | C-6 |

| ~138 | C-7a |

| ~134 | C-3a |

| ~122 | C-2 |

| ~118 | C-4 |

| ~115 | C-5 |

| ~112 | C-7 |

| ~108 | C-3 |

| ~12 | C2-CH₃ |

| ~9 | C3-CH₃ |

Experimental Protocol for ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that of ¹H NMR, with some key differences due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Objective: To obtain a proton-decoupled ¹³C NMR spectrum.

Procedure:

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR (e.g., 20-50 mg in 0.6-0.7 mL of solvent) to compensate for the lower sensitivity of the ¹³C nucleus.

-

Instrument Setup and Data Acquisition:

-

Use a broadband probe capable of observing ¹³C frequencies.

-

Acquire the spectrum with proton decoupling to simplify the spectrum to singlets for each carbon.

-

A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

-

-

Data Processing: The processing steps are analogous to those for ¹H NMR.

Interpretation of the Predicted ¹³C NMR Spectrum

-

Aromatic and Heterocyclic Carbons: The chemical shifts of the aromatic and heterocyclic carbons are influenced by the electron-withdrawing nitro group and the electron-donating methyl groups. The carbon bearing the nitro group (C-6) is expected to be significantly downfield. The quaternary carbons (C-2, C-3, C-3a, and C-7a) will also have distinct chemical shifts.

-

Methyl Carbons: The signals for the two methyl carbons are expected to appear in the upfield region of the spectrum (around 10-15 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Spectral Data

While an experimental IR spectrum for this compound is not available, the characteristic absorption bands can be predicted based on the functional groups present.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3400 | N-H stretch (indole) | Medium |

| ~3100-3000 | C-H stretch (aromatic) | Medium |

| ~2950-2850 | C-H stretch (methyl) | Medium |

| ~1600-1450 | C=C stretch (aromatic) | Medium-Strong |

| ~1550-1500 | N-O asymmetric stretch (nitro) | Strong |

| ~1350-1300 | N-O symmetric stretch (nitro) | Strong |

Experimental Protocol for FT-IR Data Acquisition (Thin Solid Film Method)

Objective: To obtain an FT-IR spectrum of a solid sample.

Materials:

-

This compound

-

Volatile solvent (e.g., dichloromethane or acetone)

-

Salt plates (e.g., NaCl or KBr)

-

Pasteur pipette

Instrumentation:

-

FT-IR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve a small amount of the solid sample in a few drops of a volatile solvent.

-

Apply a drop of the solution to the surface of a salt plate.

-

Allow the solvent to evaporate, leaving a thin film of the solid sample on the plate.

-

-

Data Acquisition:

-

Place the salt plate in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the clean, empty salt plate.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

-

Cleaning: Clean the salt plates thoroughly with a suitable solvent after use.

Interpretation of the Predicted IR Spectrum

-

N-H Stretch: A peak around 3400 cm⁻¹ is expected for the N-H stretching vibration of the indole ring.

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while the C-H stretches of the methyl groups will be just below 3000 cm⁻¹.

-

Nitro Group Stretches: The most characteristic peaks for the nitro group are the strong asymmetric and symmetric N-O stretching vibrations, expected around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively.

-

Aromatic C=C Stretches: The spectrum will also show several bands in the 1600-1450 cm⁻¹ region corresponding to the C=C stretching vibrations of the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of a molecule, allowing for the determination of its elemental composition.

Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) using Electrospray Ionization (ESI) has provided the following data for this compound.[1]

| Ion | Calculated m/z | Found m/z |

| [M+H]⁺ | 191.0820 | 191.0827 |

Experimental Protocol for High-Resolution Mass Spectrometry (HRMS)

Objective: To determine the accurate mass and elemental composition of the compound.

Instrumentation:

-

High-resolution mass spectrometer (e.g., Orbitrap or FT-ICR) with an ESI source.

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent system (e.g., methanol or acetonitrile with a small amount of formic acid to promote protonation).

-

Data Acquisition:

-

Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

Ensure the instrument is properly calibrated to achieve high mass accuracy.

-

Interpretation of the Mass Spectrum

The HRMS data provides strong evidence for the elemental composition of this compound (C₁₀H₁₀N₂O₂). The experimentally determined mass-to-charge ratio (m/z) of the protonated molecule ([M+H]⁺) is in excellent agreement with the calculated value, confirming the molecular formula.

Caption: Logical workflow for HRMS analysis.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust characterization of this compound. The ¹H NMR and high-resolution mass spectrometry data definitively confirm the structure and elemental composition of the molecule. While experimental ¹³C NMR and IR data are not currently available, the predicted spectra, based on established chemical principles and data from analogous compounds, offer valuable insights into the expected spectral features. The detailed experimental protocols provided herein serve as a practical resource for researchers, enabling the reliable acquisition of high-quality spectroscopic data for this and other related compounds, thereby facilitating further research and development in the field of medicinal chemistry.

References

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Supporting Information for "Nitro Indole Derivatives as Novel Dual-Polarity Matrices for MALDI Mass Spectrometry and Imaging with Broad Applications". (n.d.). ACS Publications. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of 2,3-dimethyl-6-nitro-1H-indole

Abstract

This technical guide provides a comprehensive framework for the characterization of the solubility and stability of 2,3-dimethyl-6-nitro-1H-indole, a heterocyclic compound with potential applications in medicinal chemistry and materials science. Recognizing the frequent absence of extensive public data on novel chemical entities, this document is structured to empower researchers, scientists, and drug development professionals with both the theoretical understanding and the practical methodologies required to independently assess these critical physicochemical parameters. We will delve into the predicted physicochemical properties of this molecule based on its structural motifs, provide detailed, step-by-step protocols for solubility determination and forced degradation studies, and outline the appropriate analytical techniques for quantification. This guide is designed to be a self-validating system, explaining the causality behind experimental choices to ensure robust and reliable data generation.

Introduction: Physicochemical Context of this compound

The this compound scaffold incorporates several key functional groups that dictate its chemical behavior. The indole core is an aromatic heterocyclic system, while the two methyl groups at positions 2 and 3 increase its lipophilicity. The nitro group at the 6-position is a strong electron-withdrawing group, which significantly influences the electronic properties of the indole ring.[1][2] This electron-withdrawing nature can impact the molecule's susceptibility to oxidative and reductive degradation pathways.[3][4][5][6]

Understanding the interplay of these structural features is paramount for predicting and interpreting the solubility and stability of this compound. For instance, the increased lipophilicity from the dimethyl substitution suggests poor aqueous solubility, while the polar nitro group may offer some interaction with polar solvents. The electron-withdrawing nitro group can also affect the pKa of the indole nitrogen, influencing its solubility in acidic and basic media.

Solubility Profile: Theoretical Predictions and Experimental Determination

A precise understanding of a compound's solubility is fundamental for its application in synthesis, purification, formulation, and biological screening.

Predicted Solubility of this compound

Based on the principle of "like dissolves like," a qualitative prediction of the solubility of this compound in a range of common organic solvents can be made. The presence of the polar nitro group and the hydrogen-bonding capability of the indole NH group suggest potential solubility in polar aprotic and protic solvents. The nonpolar dimethylated indole core indicates likely solubility in solvents of moderate to low polarity.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | The high polarity and hydrogen bond accepting capability of DMSO should effectively solvate the molecule. |

| N,N-Dimethylformamide (DMF) | High | Similar to DMSO, DMF is a highly polar solvent that can engage in strong intermolecular interactions. | |

| Acetonitrile (ACN) | Moderate | The polarity of ACN and its ability to accept hydrogen bonds suggest good solubility. | |

| Polar Protic | Methanol (MeOH) | Moderate to High | Methanol can act as both a hydrogen bond donor and acceptor, which should facilitate the dissolution of the indole moiety. |

| Ethanol (EtOH) | Moderate | Similar to methanol, but its slightly lower polarity may result in a minor decrease in solubility. | |

| Non-Polar | Dichloromethane (DCM) | Moderate | The overall molecular structure has significant non-polar character, which should allow for reasonable solubility in this solvent. |

| Toluene | Low to Moderate | The aromatic character of toluene can interact with the indole ring, but the difference in polarity may limit high solubility. | |

| Hexanes | Low | As a highly non-polar solvent, hexanes are unlikely to effectively solvate the more polar aspects of the this compound structure. |

Note: This table provides a qualitative forecast. Accurate quantitative solubility data must be obtained through experimental validation.

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a compound.[7]

Objective: To quantitatively determine the solubility of this compound in a selected range of solvents at a controlled temperature.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, DMSO, methanol, acetonitrile, dichloromethane)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or vortex mixer

-

Thermostatically controlled water bath or incubator

-

Centrifuge

-

Syringe filters (0.22 µm)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The time required may need to be determined empirically.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for at least 24 hours in the same temperature-controlled environment to allow the excess solid to sediment.

-

Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any remaining solid particles.

-

Accurately dilute the filtered solution with a suitable solvent (usually the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.

-

-

Calculation:

-

Calculate the solubility of the compound in each solvent using the following formula: Solubility (mg/mL) = (Concentration from HPLC (mg/mL)) x (Dilution Factor)

-

Caption: Overview of the forced degradation workflow.

Analytical Methodology

A robust and validated stability-indicating analytical method is essential for accurately quantifying the parent compound and its degradation products.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is the most common and effective technique for the analysis of small organic molecules like this compound.

-

Column: A C18 column is a suitable starting point.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is recommended to achieve good separation of the parent compound from its potential degradants.

-

Detection: A Photodiode Array (PDA) detector is crucial for assessing peak purity and for developing a method that can detect all degradants, even those without a similar chromophore to the parent compound.

-

Mass Spectrometry (MS) Coupling: Coupling the HPLC system to a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of the degradation products.

Method Validation

The chosen analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is fit for its intended purpose. This includes demonstrating specificity, linearity, range, accuracy, precision, and robustness.

Conclusion

While specific public data on the solubility and stability of this compound is limited, this guide provides a comprehensive and scientifically grounded framework for its determination. By following the detailed protocols for solubility assessment and forced degradation studies, researchers can generate the necessary data to advance their work. The predicted physicochemical behavior, based on the molecule's structural features, serves as a valuable starting point for these experimental investigations. The successful application of these methodologies will enable a thorough understanding of this compound's properties, which is a prerequisite for its potential development in any scientific or industrial application.

References

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Journal of Cheminformatics, 13(1), 98. [Link]

-

Chandrasekaran, B., & Tidor, B. (2025). A new model predicts how molecules will dissolve in different solvents. MIT News. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. ResearchGate. [Link]

-

AMSbiopharma. (2025). ICH Guidelines: Drug Stability Testing Essentials. [Link]

-

Nguyen, B. T., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications, 11(1), 5753. [Link]

-

Ye, Z., & Ouyang, D. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. OUCI. [Link]

-

Klick, S., et al. (2005). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical and Biomedical Analysis, 38(5), 813-825. [Link]

-

ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. [Link]

-

European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products. [Link]

-

Williams, R. E., & Bruce, N. C. (2006). Bacterial pathways for degradation of nitroaromatics. Natural Product Reports, 23(5), 729-741. [Link]

-

Spain, J. C. (2012). Biodegradation and Transformation of Nitroaromatic Compounds. DTIC. [Link]

-

Spain, J. C. (1995). Biodegradation of nitroaromatic compounds. Annual Review of Microbiology, 49, 523-555. [Link]

-

RAPS. (2025). ICH releases overhauled stability guideline for consultation. [Link]

-

Haigler, B. E., & Spain, J. C. (1995). Degradation of nitroaromatic compounds by microorganisms. Bioremediation, 3(2), 147-160. [Link]

-

Bakshi, M., & Singh, S. (2002). Pharmaceutical Forced Degradation Studies with Regulatory Consideration. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1048. [Link]

-

YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]

-

Nishino, S. F., & Spain, J. C. (2002). Bacterial Degradation of Nitroaromatic Compounds. Journal of Industrial Microbiology & Biotechnology, 28(4), 231-241. [Link]

-

MedCrave. (2016). Forced Degradation Studies. [Link]

-

SGS. (n.d.). How to Approach a Forced Degradation Study. [Link]

-

Reynolds, D. W., et al. (2002). Available Guidance and Best Practices for Conducting Forced Degradation Studies. Pharmaceutical Technology, 26(2), 48-56. [Link]

-

Microtrac. (n.d.). Chemical vs. Physical Stability of Formulations. [Link]

-

ResearchGate. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. [Link]

-

Mobley, D. L., & Klimovich, P. V. (2014). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews, 114(18), 9795-9831. [Link]

-

International Journal of Engineering and Applied Sciences. (2016). Colorimetric Determination of Indole using p-hydroxybenzaldehyde. [Link]

-

International Journal of Pharmaceutical and Phytopharmacological Research. (2021). Analytical methods for the degradation of phytoconstituents. [Link]

-

Frankenberger, W. T., Jr., & Poth, M. (1987). Determination of substituted indole derivatives by ion suppression-reverse-phase high-performance liquid chromatography. Analytical Biochemistry, 165(2), 300-308. [Link]

-

ResearchGate. (2009). Handbook of stability testing in pharmaceutical development: Regulations, methodologies, and best practices. [Link]

-

Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

-

IIP Series. (2022). Chemical Stability of Drugs. [Link]

-

Columbia University. (2023). Solubility of Organic Compounds. [Link]

-

SALTISE. (2021). Organic Chemistry: Introduction to Solubility. [Link]

-

Columbia University. (n.d.). Solid-liquid extraction. [Link]

-

ResearchGate. (2020). Synthesis and In-vitro Evaluation of novel 5-nitroIndole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activities. [Link]

-

SvedbergOpen. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. [Link]

-

Nimbarte, V. D., et al. (2020). Synthesis and in Vitro Evaluation of Novel 5-Nitroindole Derivatives as c-Myc G-Quadruplex Binders with Anticancer Activity. ChemMedChem, 15(21), 2055-2065. [Link]

-

Szkop, M., & Bielawski, W. (2013). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Antonie Van Leeuwenhoek, 103(3), 683-691. [Link]

-

Ono, N. (2020). A Walk through Recent Nitro Chemistry Advances. Molecules, 25(16), 3647. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Bacterial pathways for degradation of nitroaromatics - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. apps.dtic.mil [apps.dtic.mil]

- 5. Biodegradation of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Degradation of nitroaromatic compounds by microorganisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: A Quantum Chemical Investigation of 2,3-dimethyl-6-nitro-1H-indole

Abstract

This technical guide provides a comprehensive quantum chemical analysis of 2,3-dimethyl-6-nitro-1H-indole, a molecule of interest due to the prevalence of the indole scaffold in medicinal chemistry.[1][2][3][4] Employing Density Functional Theory (DFT), this study elucidates the molecule's fundamental structural, electronic, and vibrational properties. The optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), molecular electrostatic potential (MEP), and theoretical vibrational spectra have been calculated and analyzed. The results offer critical insights into the molecule's reactivity, stability, and potential intermolecular interaction sites, providing a theoretical foundation for its application in drug development and materials science.

Introduction

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic pharmaceuticals with a wide array of biological activities, including anticancer and antimicrobial effects.[2][3][4][5] The functionalization of this core, such as through the introduction of a nitro group, can significantly modulate its electronic properties and biological activity. This compound is a representative example of such a functionalized indole.

Understanding the three-dimensional structure, electronic charge distribution, and reactivity of this molecule at a quantum level is paramount for rational drug design and the prediction of its chemical behavior. Quantum chemical calculations, particularly Density Functional Theory (DFT), have emerged as powerful and reliable tools for this purpose, offering high-accuracy predictions of molecular properties that can guide and complement experimental work.[6][7]

This guide details a systematic computational study of this compound. The primary objectives are:

-

To determine the stable, ground-state geometry of the molecule.

-

To analyze the frontier molecular orbitals (HOMO and LUMO) to understand its electronic behavior and reactivity.

-

To map the molecular electrostatic potential (MEP) to identify sites susceptible to electrophilic and nucleophilic attack.

-

To calculate the theoretical vibrational frequencies (FT-IR and Raman) to provide a spectral signature for the molecule.

Computational Methodology